3-(3-methylphenyl)-1,2-thiazole-4-carboxylic acid
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Overview
Description
3-(3-methylphenyl)-1,2-thiazole-4-carboxylic acid is an organic compound that belongs to the class of isothiazoles Isothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylphenyl)-1,2-thiazole-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of m-tolylamine with carbon disulfide and a base to form the corresponding dithiocarbamate. This intermediate is then treated with an oxidizing agent to yield the isothiazole ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(3-methylphenyl)-1,2-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiazole ring to a more saturated structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the isothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
3-(3-methylphenyl)-1,2-thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(3-methylphenyl)-1,2-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit the growth of microorganisms by disrupting their cell membranes or interfering with essential enzymatic processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may affect the integrity of microbial cell walls and inhibit key enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-methylphenyl)-1,2-thiazole-4-carboxylic acid
- 3-Tolylboronic Acid
- m-Tolylacetic Acid
- Indole Derivatives
Uniqueness
This compound is unique due to its isothiazole ring structure combined with the m-tolyl group. This combination imparts distinct chemical properties, making it a versatile compound for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it suitable for use in diverse chemical reactions and research applications .
Properties
Molecular Formula |
C11H9NO2S |
---|---|
Molecular Weight |
219.26 g/mol |
IUPAC Name |
3-(3-methylphenyl)-1,2-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C11H9NO2S/c1-7-3-2-4-8(5-7)10-9(11(13)14)6-15-12-10/h2-6H,1H3,(H,13,14) |
InChI Key |
FUXHETVPBXUYEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NSC=C2C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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